molecular formula C6H10BrN3O2S B8060626 Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B8060626
M. Wt: 268.13 g/mol
InChI Key: DRXARCXVPSCYCV-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C6H10BrN3O2S and a molecular weight of 268.13 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide under specific conditions to form the thiazole ring. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield hydrazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate: Similar in structure but without the hydrobromide salt.

    2-Hydrazinylthiazole-4-carboxylate: Lacks the ethyl ester group.

    Thiazole derivatives: Various thiazole derivatives with different substituents.

Uniqueness

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXARCXVPSCYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide

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